molecular formula C23H19BrN2O5 B5300742 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide

Cat. No. B5300742
M. Wt: 483.3 g/mol
InChI Key: BOLLHICIJONRJV-XYOKQWHBSA-N
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Description

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide is not fully understood yet. However, some studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, in cancer research, this compound has been reported to inhibit the activity of PI3K/Akt/mTOR pathway, which is known to be involved in cancer cell survival and proliferation. In inflammation research, this compound has been shown to inhibit the activity of IKK-β, which is a key regulator of NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to have potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide. One direction is to study its pharmacokinetics and toxicity in animal models to evaluate its safety and efficacy for clinical use. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, it would be interesting to investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Finally, the development of new synthesis methods for this compound could also be a topic of future research.
Conclusion:
In conclusion, 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its diverse biological activities make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity. The future directions for research on this compound include exploring its potential therapeutic applications in other diseases, investigating its structure-activity relationship, and developing new synthesis methods.

Synthesis Methods

The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide involves the reaction of 4-(benzyloxy)-3-methoxyaniline with 2-bromo-4-nitrobenzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with acryloyl chloride and triethylamine to yield the final compound. This synthesis method has been reported in a few research articles, and the yield of the final product is reported to be around 60%.

Scientific Research Applications

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases. Some of the research areas where this compound has been studied include cancer, inflammation, and neurological disorders. In cancer research, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(E)-N-(2-bromo-4-nitrophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O5/c1-30-22-13-16(7-11-21(22)31-15-17-5-3-2-4-6-17)8-12-23(27)25-20-10-9-18(26(28)29)14-19(20)24/h2-14H,15H2,1H3,(H,25,27)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLHICIJONRJV-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide

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